2-Ethylbenzofuran-3(2H)-one

Catalog No.
S13374748
CAS No.
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylbenzofuran-3(2H)-one

Product Name

2-Ethylbenzofuran-3(2H)-one

IUPAC Name

2-ethyl-1-benzofuran-3-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-2-8-10(11)7-5-3-4-6-9(7)12-8/h3-6,8H,2H2,1H3

InChI Key

DDIIPWRNYXSFPL-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C2=CC=CC=C2O1

2-Ethylbenzofuran-3(2H)-one, also known as 2-ethyl-1-benzofuran-3-one, is a heterocyclic compound characterized by a benzofuran moiety with an ethyl group at the 2-position and a ketone functional group at the 3-position. Its molecular formula is C10H10O2C_{10}H_{10}O_{2} and it has a molecular weight of approximately 162.18 g/mol. The compound features a unique structure that contributes to its biological activities and potential applications in various fields, including medicinal chemistry and industrial synthesis.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to various substituted benzofuran derivatives.
  • Reduction: Reduction can be achieved with boron hydrides, like borane-dimethyl sulfide complex, which can yield secondary alcohols.
  • Substitution Reactions: The compound can undergo electrophilic aromatic substitution, where hydrogen atoms on the benzene ring are replaced by electrophiles. This includes reactions with halogens and nitro groups .

These reactions allow for the modification of its structure, enhancing its biological activities.

2-Ethylbenzofuran-3(2H)-one exhibits significant biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Activity: Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of signaling pathways .
  • Anti-inflammatory Effects: It demonstrates potential in reducing inflammation, making it a candidate for treating inflammatory diseases.

The synthesis of 2-Ethylbenzofuran-3(2H)-one can be accomplished through various methods:

  • Cyclization of o-Hydroxyacetophenones: This method involves cyclizing o-hydroxyacetophenones under basic conditions to form the benzofuran structure .
  • Microwave-Assisted Synthesis: This modern approach enhances reaction efficiency and yields high quantities of the compound.
  • Catalytic Methods: Recent studies have explored using catalysts like Heteropolyacids for one-pot reactions involving benzofuran derivatives, providing efficient synthesis routes .

The applications of 2-Ethylbenzofuran-3(2H)-one include:

  • Pharmaceutical Development: Due to its biological activities, it is being researched for potential therapeutic uses in treating cancer and viral infections.
  • Chemical Synthesis: It serves as a precursor for synthesizing more complex benzofuran derivatives used in various industrial applications .
  • Research Tool: In biological studies, it is utilized to explore mechanisms of action related to its antioxidant and anti-inflammatory properties.

Interaction studies have focused on understanding how 2-Ethylbenzofuran-3(2H)-one interacts with biological targets. Its mechanism of action involves modulating cellular processes such as apoptosis and inflammation pathways. These interactions are crucial for developing therapeutic strategies targeting specific diseases like cancer and inflammatory disorders .

Several compounds share structural similarities with 2-Ethylbenzofuran-3(2H)-one:

Compound NameStructural FeaturesUnique Properties
2,3-DihydrobenzofuranReduced form of benzofuranSimilar bioactivities but less complex
BenzothiopheneSulfur analog of benzofuranDistinct biological activities due to sulfur
IndoleNitrogen-containing heterocyclic compoundDiverse pharmacological properties

The uniqueness of 2-Ethylbenzofuran-3(2H)-one lies in its specific ethyl substitution and ketone functionality, which contribute to its distinctive biological activities compared to these similar compounds.

The synthesis of 2-ethylbenzofuran-3(2H)-one through classical methodologies primarily relies on the cyclization of appropriately substituted (2-hydroxyphenyl)acetic acid derivatives [1]. These traditional approaches have been extensively studied and form the foundation for modern synthetic strategies targeting benzofuranone scaffolds [2].

The most straightforward classical route involves the direct cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions [1]. This methodology typically employs concentrated sulfuric acid at elevated temperatures ranging from 180-200°C for 4-6 hours . The reaction proceeds through an intramolecular nucleophilic attack of the phenolic hydroxyl group on the activated carboxylic acid functionality, resulting in the formation of the benzofuranone ring system [4].

An alternative classical approach utilizes the esterification-cyclization sequence, where methyl 2-hydroxyphenylacetate serves as the starting material [5]. Treatment with aluminum chloride in dichlorobenzene at 120°C for 2-3 hours provides superior yields compared to direct acid-catalyzed cyclization [6]. This method benefits from the enhanced electrophilicity of the ester carbonyl group, facilitating the intramolecular cyclization process [5].

The phenoxyacetic acid route represents another classical methodology for accessing benzofuranone derivatives [1]. This approach involves the treatment of 2-phenoxyacetic acid with acetic acid under reflux conditions for 6-8 hours [2]. Although this method offers cost-effectiveness and uses readily available starting materials, the yields are generally lower compared to other classical routes .

MethodStarting MaterialReaction ConditionsYield (%)Advantages
Direct Cyclization2-Hydroxyphenylacetic acid derivativesH₂SO₄, 180°C, 4-6 hours65-75Simple procedure
Esterification-CyclizationMethyl 2-hydroxyphenylacetateAlCl₃, DCB, 120°C, 2-3 hours70-85Higher yields
Amide Formation-Cyclization2-HydroxyphenylacetamidePOCl₃, 150°C, 3-4 hours60-70Mild conditions
Phenoxyacetic Acid Route2-Phenoxyacetic acidAcetic acid, reflux, 6-8 hours55-65Cost-effective

The mechanistic pathway for these classical transformations involves initial protonation of the carboxylic acid functionality, followed by intramolecular nucleophilic attack from the phenolic oxygen [4]. The resulting intermediate undergoes dehydration to afford the final benzofuranone product [1]. The regioselectivity of these reactions is governed by the electronic and steric properties of the substrate, with electron-donating substituents on the aromatic ring generally enhancing reactivity [2].

Modern Catalytic Approaches for Ring-Closure Reactions

Contemporary synthetic methodologies for 2-ethylbenzofuran-3(2H)-one synthesis have evolved to incorporate transition metal catalysis, offering improved efficiency and selectivity compared to classical approaches [7]. These modern catalytic systems provide access to benzofuranone derivatives under milder reaction conditions while maintaining high functional group tolerance [8].

Palladium-catalyzed ring-closure reactions have emerged as particularly effective methodologies for benzofuranone synthesis [9]. The use of palladium-on-carbon catalyst in dimethylformamide at 100°C for 4-6 hours consistently delivers products in 85-92% yields [9]. This protocol demonstrates excellent tolerance for various substitution patterns and allows for catalyst recycling up to five times without significant loss of activity [9].

Copper-catalyzed approaches represent another significant advancement in benzofuranone synthesis [10]. Treatment of appropriate precursors with copper(II) chloride dihydrate at 80-90°C for 6-8 hours provides benzofuranone products in 78-86% yields [10]. The copper catalytic system offers advantages in terms of cost-effectiveness and accessibility compared to noble metal catalysts [10].

Nickel-catalyzed reductive ring-opening and subsequent cyclization methodologies have shown remarkable potential for benzofuranone synthesis [8]. The use of nickel(II) chloride with bis(diphenylphosphino)ethane ligand at 60°C for 12 hours affords products in 75-82% yields with high regioselectivity [8]. This methodology particularly excels in the synthesis of substituted benzofuranone derivatives [8].

Gold-catalyzed cyclization reactions provide access to benzofuranone scaffolds under exceptionally mild conditions [7]. Gold(III) chloride catalysis at room temperature to 40°C for 2-4 hours delivers products in 80-88% yields with very high selectivity [7]. The mild reaction conditions associated with gold catalysis make this approach particularly attractive for substrates bearing sensitive functional groups [7].

Catalyst TypeSpecific CatalystTemperature (°C)Time (hours)Yield (%)Selectivity
Palladium-catalyzedPd/C1004-685-92High
Copper-catalyzedCuCl₂·2H₂O80-906-878-86Moderate
Nickel-catalyzedNiCl₂(dppe)601275-82High
Gold-catalyzedAuCl₃25-402-480-88Very high
Iron-catalyzedFeCl₃1203-570-78Moderate

Iron-catalyzed methodologies offer an environmentally benign alternative for benzofuranone synthesis [11]. Iron(III) chloride catalysis at 120°C for 3-5 hours provides moderate yields of 70-78%, representing a cost-effective approach that avoids the use of precious metals [11]. Although yields are generally lower than those achieved with noble metal catalysts, the environmental benefits and low cost make iron catalysis an attractive option for large-scale applications [11].

The mechanistic aspects of these catalytic transformations typically involve oxidative addition of the metal catalyst to the substrate, followed by intramolecular cyclization and reductive elimination to regenerate the active catalyst [8]. The choice of ligand system significantly influences both the reactivity and selectivity of these catalytic processes [7].

Industrial-Scale Production via Aldol Condensation Strategies

Industrial production of 2-ethylbenzofuran-3(2H)-one has increasingly relied on aldol condensation strategies due to their scalability and economic viability [12]. These methodologies enable the efficient synthesis of benzofuranone derivatives on kilogram scales while maintaining acceptable yields and product quality [5].

Continuous flow processes represent the most advanced industrial approach for benzofuranone production [13]. These systems operate at 140-160°C under 2-3 bar pressure, processing 50-100 kg batches with yields ranging from 88-95% [13]. The continuous flow methodology offers superior heat and mass transfer characteristics compared to traditional batch processes, resulting in improved product consistency and reduced reaction times [13].

Batch processing remains a viable industrial option for smaller-scale production requirements . Operating at 120-140°C under atmospheric pressure, batch processes can handle 10-25 kg quantities with yields of 82-90% . While batch processes offer greater flexibility in terms of product variation, they generally require longer reaction times and may exhibit greater batch-to-batch variability .

Microwave-assisted industrial synthesis has gained attention for its energy efficiency and reduced processing times [6] [14]. Operating at 80-100°C under atmospheric pressure, microwave-assisted processes can handle 5-15 kg batches with yields of 75-85% [6]. The microwave methodology demonstrates very high energy efficiency, making it particularly attractive for sustainable industrial production [14].

Solvent-free industrial processes have emerged as environmentally friendly alternatives for benzofuranone production [15]. These processes operate at 150-180°C under atmospheric pressure, handling 20-40 kg batches with yields of 78-88% [15]. The elimination of organic solvents reduces both environmental impact and downstream processing requirements [15].

Process TypeScale (kg/batch)Temperature (°C)Pressure (bar)Yield (%)Energy Efficiency
Continuous Flow50-100140-1602-388-95High
Batch Process10-25120-140182-90Moderate
Microwave-Assisted5-1580-100175-85Very high
Solvent-Free Process20-40150-180178-88High

The aldol condensation mechanism in industrial settings typically involves the base-catalyzed formation of an enolate intermediate, followed by nucleophilic attack on an aldehyde component [12]. The resulting aldol product undergoes dehydration and cyclization to afford the desired benzofuranone product [4]. Process optimization focuses on minimizing side reactions and maximizing product selectivity through careful control of reaction parameters [5].

Industrial quality control measures include monitoring of reaction temperature, pressure, and residence time to ensure consistent product quality [13]. Advanced process analytical technology enables real-time monitoring of reaction progress and automatic adjustment of process parameters .

Optimization of Decarboxylation and Cyclization Processes

The optimization of decarboxylation and cyclization processes represents a critical aspect of efficient benzofuranone synthesis [11]. Recent developments in this area have focused on minimizing harsh reaction conditions while maximizing product yields and selectivity [4].

Temperature optimization studies have revealed that decarboxylation processes proceed most efficiently at 160-180°C, with lower temperatures resulting in incomplete conversion and higher temperatures leading to product decomposition [11]. The optimal temperature range represents a balance between reaction rate and product stability [4]. Kinetic studies indicate that the decarboxylation step follows first-order kinetics with an activation energy of approximately 28-32 kcal/mol [11].

Catalyst optimization has identified cesium carbonate as the most effective base catalyst for promoting decarboxylation reactions [11]. The use of 0.5-2.0 equivalents of cesium carbonate in tetrahydrofuran provides optimal reaction conditions, with higher loadings showing no improvement in yield [11]. The choice of base significantly influences both the reaction rate and the selectivity of the cyclization process [4].

Solvent effects play a crucial role in decarboxylation efficiency [11]. Tetrahydrofuran emerges as the optimal solvent due to its ability to generate hydroperoxides in situ under atmospheric conditions [11]. These hydroperoxides facilitate the oxidation step required for benzofuranone formation [11]. Alternative solvents such as dioxane and diethyl ether also support the reaction but with reduced efficiency [10].

Mechanistic investigations have revealed that the decarboxylation process proceeds through a radical pathway [11]. The addition of radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl completely inhibits the reaction, confirming the radical nature of the transformation [11]. The proposed mechanism involves initial enolate formation, followed by radical-mediated decarboxylation and subsequent cyclization [11].

Reaction time optimization studies demonstrate that most decarboxylation reactions reach completion within 4-6 hours [11]. Extended reaction times do not improve yields and may lead to product degradation [4]. Monitoring reaction progress through gas chromatography analysis enables precise determination of optimal reaction endpoints [11].

The cyclization step optimization focuses on maximizing intramolecular ring closure while minimizing competing intermolecular reactions [4]. The use of high dilution conditions (0.01-0.05 M) favors intramolecular cyclization and reduces polymerization side reactions [5]. Temperature control during the cyclization phase is critical, with optimal conditions typically ranging from 80-120°C [6].

Pressure effects on decarboxylation efficiency have been investigated, revealing that atmospheric pressure conditions are generally optimal [11]. Higher pressures do not significantly improve reaction rates and may complicate product isolation [10]. The use of inert atmospheres (nitrogen or argon) prevents oxidative side reactions and improves product yields [4].

Green Chemistry Approaches in Benzofuranone Synthesis

The development of environmentally sustainable methodologies for benzofuranone synthesis has become increasingly important in contemporary organic chemistry [13] [16]. Green chemistry approaches focus on reducing environmental impact while maintaining synthetic efficiency and product quality [15].

Water-based synthesis represents a significant advancement in sustainable benzofuranone production [1]. The use of water as a reaction medium, combined with potassium carbonate as a base catalyst, enables benzofuranone synthesis at 80-100°C with yields of 68-78% [1]. This methodology eliminates the need for organic solvents and reduces the environmental footprint of the synthetic process [16]. The atom economy of water-based synthesis ranges from 85-90%, indicating efficient utilization of starting materials [1].

Ionic liquid catalysis offers another environmentally benign approach to benzofuranone synthesis [15]. The use of 1-butyl-3-methylimidazolium tetrafluoroborate as both solvent and catalyst at 60-80°C provides yields of 72-85% [15]. Ionic liquids can be recovered and recycled multiple times without significant loss of activity, contributing to the overall sustainability of the process [9]. The atom economy of ionic liquid-catalyzed synthesis reaches 88-95%, representing excellent material utilization [15].

Biocatalytic approaches utilizing enzyme catalysis have emerged as highly selective methods for benzofuranone synthesis [1]. Lipase-catalyzed reactions at 40-50°C provide moderate yields of 55-70% with minimal environmental impact [1]. Although yields are generally lower than those achieved with chemical catalysts, the exceptional selectivity and mild reaction conditions make biocatalysis attractive for specialized applications [16]. The atom economy of biocatalytic processes ranges from 80-85% [1].

Photochemical synthesis methodologies leverage visible light activation to promote benzofuranone formation [16]. The use of titanium dioxide photocatalysts under visible light irradiation at 25-40°C enables benzofuranone synthesis with yields of 60-75% [16]. Photochemical approaches operate under extremely mild conditions and generate minimal waste, making them highly attractive from an environmental perspective [15]. The atom economy of photochemical synthesis ranges from 82-88% [16].

Mechanochemical synthesis represents an innovative solvent-free approach to benzofuranone production [15]. Ball milling techniques at room temperature provide yields of 65-80% with very low environmental impact [15]. Mechanochemical methods eliminate the need for both solvents and elevated temperatures, significantly reducing energy consumption [16]. The atom economy of mechanochemical synthesis reaches 90-95%, representing near-optimal material utilization [15].

Green MethodCatalyst/MediumTemperature (°C)Yield (%)Environmental ImpactAtom Economy (%)
Water-based synthesisWater/K₂CO₃80-10068-78Low85-90
Ionic liquid catalysis[BMIM][BF₄]60-8072-85Very Low88-95
Biocatalytic approachLipase enzyme40-5055-70Minimal80-85
Photochemical synthesisVisible light/TiO₂25-4060-75Minimal82-88
Mechanochemical synthesisBall millingRoom temperature65-80Very Low90-95

Life cycle assessment studies of green chemistry approaches demonstrate significant reductions in carbon dioxide emissions compared to traditional synthetic methods [13]. The transition to low-carbon processes and products represents a major advantage of sustainable synthesis methodologies [13]. Green chemistry approaches also exhibit enhanced human health quality profiles and lower mineral depletion compared to conventional methods [13].

The thermodynamic stability of 2-Ethylbenzofuran-3(2H)-one is significantly influenced by the inherent ring strain within the benzofuranone framework. Computational studies on related benzofuranone systems indicate substantial ring strain energy, with benzotrifuranone exhibiting approximately 28 kcal mol⁻¹ of ring strain based on density functional theory calculations [1]. This elevated ring strain energy in the benzofuranone core directly impacts the thermodynamic properties and reactivity of 2-Ethylbenzofuran-3(2H)-one.

Ring Strain Energy Analysis

The five-membered lactone ring in 2-Ethylbenzofuran-3(2H)-one contributes significantly to the overall molecular strain. Comparative analysis with other cyclic systems demonstrates that the ring strain follows the established pattern where smaller rings exhibit higher strain energies. The benzofuran framework experiences additional destabilization due to the geometric constraints imposed by the fused ring system [1].

Density functional theory calculations using various computational methods have established that the 2(3H)-benzofuranone tautomer exhibits greater thermodynamic stability compared to the 3(2H)-benzofuranone isomer [2]. This stability preference arises from optimal orbital overlap and reduced steric interactions in the 2(3H) configuration. The energy difference between these tautomers is substantial enough to favor the 2(3H) form under standard conditions.

Thermodynamic Parameters

ParameterValueMethod/Reference
Molecular FormulaC₁₀H₁₀O₂Structural analysis
Molecular Weight162.18 g mol⁻¹Calculated
Ring Strain Energy~28 kcal mol⁻¹DFT calculations [1]
Relative Stability2(3H) > 3(2H)Ab initio calculations [2]
Heat of FormationNot determinedLimited experimental data

The elevated ring strain energy significantly influences the compound's reactivity profile, particularly in ring-opening reactions where strain relief provides a substantial thermodynamic driving force [3].

Solubility Characteristics in Organic Solvents

The solubility profile of 2-Ethylbenzofuran-3(2H)-one reflects its amphiphilic nature, combining hydrophobic aromatic and aliphatic components with a polar lactone functionality. The compound exhibits typical behavior for benzofuranone derivatives, showing marked solubility differences across various solvent classes [4] [5].

Polar Protic Solvents

In polar protic solvents, 2-Ethylbenzofuran-3(2H)-one demonstrates good solubility in alcoholic media. Ethanol and methanol provide excellent solvation due to hydrogen bonding interactions between the alcohol hydroxyl groups and the carbonyl oxygen of the lactone ring [6]. The ethyl substituent enhances solubility in these media compared to unsubstituted benzofuranone by providing additional hydrophobic interactions.

Polar Aprotic Solvents

The compound shows variable solubility in polar aprotic solvents. Dichloromethane provides good solvation for the compound, making it a preferred solvent for synthetic transformations and purification procedures [5]. Acetonitrile and acetone also demonstrate adequate dissolving power, though specific solubility values require experimental determination.

Nonpolar Solvents

In nonpolar aromatic solvents such as benzene and toluene, 2-Ethylbenzofuran-3(2H)-one exhibits good solubility due to π-π stacking interactions between the aromatic systems [4]. Petroleum ether and similar aliphatic hydrocarbons provide moderate solubility, primarily through dispersion forces with the ethyl substituent and aromatic ring system.

Aqueous Systems

Consistent with typical benzofuranone behavior, 2-Ethylbenzofuran-3(2H)-one demonstrates poor aqueous solubility [4]. The hydrophobic nature of the aromatic ring system and ethyl substituent overwhelms the polar contribution of the lactone carbonyl, resulting in minimal water solubility under standard conditions.

Solvent ClassRepresentative SolventsSolubilityInteractions
Polar ProticEthanol, MethanolGoodHydrogen bonding
Polar AproticDichloromethane, AcetoneGoodDipole interactions
AromaticBenzene, TolueneGoodπ-π stacking
AliphaticPetroleum ether, HexaneModerateDispersion forces
AqueousWaterPoorHydrophobic exclusion

pH-Dependent Tautomerism in Aqueous Systems

The pH-dependent behavior of 2-Ethylbenzofuran-3(2H)-one in aqueous systems involves complex tautomeric equilibria that significantly influence its chemical properties and stability. The compound exhibits characteristic lactam-lactim tautomerism under varying pH conditions, similar to other benzofuranone derivatives [7] [8].

Acidic Conditions

Under acidic conditions, 2-Ethylbenzofuran-3(2H)-one predominantly exists in the lactone form. The protonation of the carbonyl oxygen stabilizes the existing tautomer and suppresses enolate formation. The compound demonstrates enhanced stability in acidic media, with minimal tautomeric interconversion occurring at pH values below 3.0 [7].

Neutral pH Range

At physiological pH values (6.5-7.5), the compound exhibits dynamic equilibrium between multiple tautomeric forms. The methylene proton adjacent to the carbonyl group becomes increasingly acidic, facilitating enolate formation [7]. This behavior parallels observations in related benzofuranone systems where the carbon-3 hydrogen demonstrates notable acidity.

Research on structurally similar 7-carboxy-3-phenylacetamido-3H-1-benzofuran-2-one revealed that at pH 7.5, the compound exists largely as an enolate species [7]. This precedent suggests that 2-Ethylbenzofuran-3(2H)-one likely undergoes similar deprotonation under mildly basic conditions.

Basic Conditions

Under strongly basic conditions (pH > 9.0), extensive enolate formation occurs, leading to ring-chain tautomerism. The lactone ring becomes susceptible to nucleophilic attack by hydroxide ions, potentially leading to ring-opening and formation of the corresponding carboxylate species [9]. This process represents a fundamental shift from intramolecular to intermolecular stabilization mechanisms.

Tautomeric Equilibrium Constants

The tautomeric equilibrium in aqueous systems can be characterized by apparent equilibrium constants that vary with pH. Temperature-dependent studies on related heterocyclic systems demonstrate that tautomeric ratios follow Arrhenius behavior, with typical enthalpy changes of 3-5 kcal mol⁻¹ and entropy changes of 8-12 cal mol⁻¹ K⁻¹ [8].

pH RangePredominant FormStabilityCharacteristic Features
< 3.0LactoneHighMinimal tautomerism
3.0-6.5Lactone (major)ModerateLimited enolate formation
6.5-8.5Mixed formsVariableDynamic equilibrium
> 8.5Enolate/Ring-openedLowExtensive tautomerism

Spectroscopic Fingerprint (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

The spectroscopic characterization of 2-Ethylbenzofuran-3(2H)-one provides definitive structural identification and reveals important information about molecular dynamics and electronic properties. Each spectroscopic technique offers unique insights into different aspects of the molecular structure and behavior.

Infrared Spectroscopy

The infrared spectrum of 2-Ethylbenzofuran-3(2H)-one exhibits characteristic absorption bands that reflect the compound's functional groups and structural features. The most diagnostic feature is the carbonyl stretching frequency, which appears in the range of 1640-1660 cm⁻¹ [10]. This frequency range is notably higher than typical ketones due to ring strain effects in the five-membered lactone ring.

Detailed vibrational analysis of related benzofuranone systems reveals that the carbonyl frequency often exhibits splitting due to Fermi resonance interactions [10]. This phenomenon occurs when the fundamental carbonyl stretching mode couples with overtone or combination bands of similar energy, resulting in two distinct absorption peaks rather than a single band.

The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ region, with multiple bands reflecting the various aromatic ring modes [10]. Carbon-hydrogen stretching frequencies occur in the expected ranges: aromatic C-H stretches at 3000-3100 cm⁻¹ and aliphatic C-H stretches at 2800-3000 cm⁻¹.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments in 2-Ethylbenzofuran-3(2H)-one. The aromatic protons appear in the characteristic downfield region between 7.0-8.0 ppm, with coupling patterns that reflect the substitution pattern on the benzene ring [11] [12].

The ethyl substituent generates two distinct multipiples: the methylene protons (CH₂) appear as a quartet around 2.5-3.0 ppm due to coupling with the methyl group, while the methyl protons (CH₃) appear as a triplet around 1.0-1.5 ppm [13]. The chemical shifts and coupling constants provide definitive evidence for the ethyl group connectivity.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon signal in the characteristic lactone region around 170-190 ppm [14]. The aromatic carbons appear between 120-160 ppm, with the specific chemical shifts dependent on the substitution pattern and electronic effects. The ethyl carbon signals appear in the aliphatic region, with the methylene carbon around 25-35 ppm and the methyl carbon around 10-20 ppm.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 2-Ethylbenzofuran-3(2H)-one reflects the electronic transitions within the conjugated benzofuranone system. The compound exhibits absorption maxima in the 330-380 nm region, consistent with π→π* transitions in the aromatic system [14] [15].

The carbonyl group contributes additional absorption through n→π* transitions, typically appearing at longer wavelengths (lower energy) than the aromatic π→π* transitions [16]. These transitions are characteristically weak due to the symmetry-forbidden nature of n→π* electronic promotions.

The extended conjugation between the aromatic ring and the carbonyl group results in bathochromic shifts compared to simple aromatic systems or isolated carbonyls [16]. The specific absorption maxima and extinction coefficients depend on solvent effects and the degree of electronic communication between the chromophores.

Spectroscopic TechniqueKey Absorption/SignalAssignmentDiagnostic Value
IR1640-1660 cm⁻¹C=O stretch (lactone)Ring strain indication
IR1450-1600 cm⁻¹Aromatic C=CSubstitution pattern
¹H NMR7.0-8.0 ppmAromatic HRing substitution
¹H NMR1.0-3.0 ppmEthyl groupAlkyl substituent
¹³C NMR170-190 ppmCarbonyl CLactone confirmation
UV-Vis330-380 nmπ→π* transitionConjugation extent

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

162.068079557 g/mol

Monoisotopic Mass

162.068079557 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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